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Compound of Interest

Compound Name: Anhalamine hydrochloride

Cat. No.: B15490126

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for anhalamine and
its hydrochloride salt. Anhalamine is a naturally occurring psychoactive alkaloid found in certain
cacti, and its hydrochloride salt is a common form for handling and research. Understanding
the spectroscopic characteristics of this compound is crucial for its identification,
characterization, and quality control in research and drug development. This document
compiles available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of specific
experimental data for anhalamine hydrochloride, this guide includes data for the free base,
anhalamine, and predicted data for the hydrochloride salt where noted. Generalized
experimental protocols for the spectroscopic analysis of alkaloids are also provided.

Chemical Structure
Anhalamine
o |[UPAC Name: 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol

e Molecular Formula: C11HisNO3

» Molecular Weight: 209.24 g/mol
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Anhalamine Hydrochloride
e Molecular Formula: C11H16CINOs

e Molecular Weight: 245.70 g/mol

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental *H NMR or 3C NMR data specifically for anhalamine hydrochloride has
been identified in publicly available literature. The data presented below is for the free base,
anhalamine. The protonation of the nitrogen atom in the hydrochloride salt is expected to
induce downfield shifts in the chemical shifts of nearby protons and carbons.

Table 1: tH NMR Spectroscopic Data of Anhalamine (Free Base)

Chemical Shift o Coupling Constant
Proton Multiplicity ]
(ppm) (J) in Hz
H-5 6.54 s -
OCHs-6 3.84 S
OCHs-7 3.82 S
H-1 ~3.9-4.0 m
H-3 ~3.1-3.2 t ~6.0

| H-4 | ~2.7-2.8 | t]| ~6.0 |

Table 2: 13C NMR Spectroscopic Data of Anhalamine (Free Base)
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Carbon Chemical Shift (ppm)
C-8a ~145.5
C-6 ~145.2
C-7 ~140.8
C-4a ~125.1
C-8 ~115.6
C-5 ~109.8
OCHzs-6 ~56.1
OCHs-7 ~55.9
C-1 ~50.2
C-3 ~41.5
| C-4]~28.9 |

Note: The chemical shifts are approximate and can vary depending on the solvent and
experimental conditions.

Infrared (IR) Spectroscopy

Specific experimental IR data for anhalamine hydrochloride is not readily available. The data
below is for the free base, anhalamine. The IR spectrum of anhalamine hydrochloride would
be expected to show a broad absorption band in the 2400-3200 cm~1 region, characteristic of
the N-H* stretching vibration of an amine salt.

Table 3: IR Absorption Bands of Anhalamine (Free Base)
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Wavenumber (cm~?) Intensity Assignment
~3400-3600 Broad O-H stretch (phenolic)
~3300-3400 Medium N-H stretch

] C-H stretch (aliphatic and
~2800-3000 Medium-Strong )

aromatic)

~1600, ~1500 Medium-Strong Aromatic C=C stretch
~1200-1300 Strong C-O stretch (aryl ether)

| ~1000-1100 | Strong | C-O stretch (methoxy) |

Mass Spectrometry (MS)

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of

anhalamine hydrochloride.

Table 4: Predicted Mass Spectrometry Data for Anhalamine Hydrochloride

Adduct Predicted m/z
[M+H]* 210.1125
[M+Na]* 232.0944
[M-H]~ 208.0979
[M+NHa]* 227.1390

| IM+K]* | 248.0684 |

Data obtained from PubChem.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for anhalamine

hydrochloride are not available. The following are generalized protocols for the analysis of
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tetrahydroisoquinoline alkaloids and their hydrochloride salts.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated
solvent (e.g., DMSO-ds, D20, or CDsOD for hydrochloride salts; CDCIs for the free base).
Transfer the solution to a 5 mm NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence.
o Spectral Width: 12-16 ppm.
o Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-5 seconds.
o Temperature: 298 K.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

o

Spectral Width: 0-220 ppm.

[e]

Number of Scans: 1024 or more, depending on sample concentration.

o

Relaxation Delay: 2-5 seconds.

[¢]

Temperature: 298 K.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired FID. Reference the spectra to the residual solvent peak or an internal standard
(e.g., TMS).
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IR Spectroscopy

o Sample Preparation (for hydrochloride salt):

o KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin,
transparent pellet using a hydraulic press.

o ATR Method: Place a small amount of the solid sample directly onto the ATR crystal and
apply pressure to ensure good contact.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

(¢]

Spectral Range: 4000-400 cm~1.

[¢]

Resolution: 4 cm~1.

Number of Scans: 16-32.

[¢]

[e]

Background: A background spectrum of the empty sample compartment (or the clean ATR
crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the analyte (1-10 pg/mL) in a suitable
solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a
small amount of formic acid or ammonium acetate to promote ionization.

 Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or
atmospheric pressure chemical ionization (APCI) source, coupled to a mass analyzer (e.g.,
quadrupole, time-of-flight (TOF), or Orbitrap).

o Data Acquisition (ESI-MS):

o lonization Mode: Positive ion mode is typically used for alkaloids.
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[e]

Capillary Voltage: 3-5 kV.

o

[¢]

Drying Gas Temperature: 250-350 °C.

[e]

500).

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

e Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the
protonated molecule ([M+H]*) using collision-induced dissociation (CID) and analyze the

resulting fragment ions.

Visualization of Experimental Workflow

As specific experimental workflows for anhalamine hydrochloride were not found, a
generalized workflow for the spectroscopic analysis of an alkaloid hydrochloride salt is

presented below.
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Caption: Generalized workflow for the spectroscopic analysis of an alkaloid hydrochloride salt.

Conclusion

This technical guide summarizes the currently available spectroscopic data for anhalamine and
its hydrochloride salt. While experimental data for the free base is accessible, there is a notable
lack of published experimental NMR and IR data specifically for anhalamine hydrochloride.
The provided generalized protocols offer a starting point for researchers aiming to acquire this
data. Further experimental work is required to fully characterize the spectroscopic properties of
anhalamine hydrochloride, which will be invaluable for future research and development
involving this compound.

 To cite this document: BenchChem. [Spectroscopic Profile of Anhalamine Hydrochloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15490126#spectroscopic-data-nmr-ir-ms-of-
anhalamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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